molecular formula C10H8FNO2 B2704784 1-(3-Fluorophenyl)pyrrolidine-2,5-dione CAS No. 60693-35-8

1-(3-Fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B2704784
CAS No.: 60693-35-8
M. Wt: 193.177
InChI Key: HSMFAQLWGRQZPS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a fluorophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives. For instance, the reaction of 3-fluoroaniline with maleic anhydride under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as toluene or xylene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluorophenyl)pyrrolidine-2,5-dione has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial efficacy, particularly against Gram-positive bacteria .

    Table 1: Antimicrobial Activity Data
    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    This compoundStaphylococcus aureus0.0039 mg/mL
    This compoundEscherichia coli0.025 mg/mL
  • Anticancer Properties : The compound has been evaluated for its anticancer activity, showing promise in inhibiting tumor cell growth. It has undergone testing against a range of cancer cell lines, demonstrating effective growth inhibition rates .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of derivatives of pyrrolidine-2,5-dione compounds. In particular, studies have shown that certain analogs exhibit protective effects in seizure models, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant activity .

Key Findings :

  • The presence of specific substituents on the phenyl ring significantly influences the anticonvulsant efficacy.
  • Compounds with electron-withdrawing groups have shown enhanced activity in animal models of epilepsy .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it valuable for creating diverse chemical entities.

Types of Reactions

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Can be reduced to yield amine derivatives.
  • Substitution : Electrophilic substitution can introduce new substituents onto the pyrrole ring.

Material Science

The unique properties of this compound also make it relevant in material science where it may be used in the development of specialty chemicals and materials with tailored properties.

Comparison with Similar Compounds

    Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different biological activities.

    3-(2-Fluorophenyl)pyrrolidine-2,5-dione: A closely related compound with a fluorine atom in a different position on the phenyl ring.

    1-(4-Fluorophenyl)pyrrolidine-2,5-dione: A structural isomer with the fluorine atom in the para position.

Uniqueness: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct compound for drug development .

Biological Activity

1-(3-Fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a fluorophenyl substitution. The presence of the fluorine atom enhances the compound's stability and biological activity, making it a promising candidate for drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Carbonic Anhydrase : This compound has been evaluated for its inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and hCA II), which play crucial roles in physiological processes such as respiration and acid-base balance.
  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. Compounds similar to this compound have shown effectiveness against both drug-sensitive and multi-drug resistant strains of this pathogen .
  • Anticancer Potential : Studies have demonstrated that pyrrolidine-2,5-dione derivatives can disrupt cell cycle progression in cancer cells, leading to apoptosis. For instance, specific derivatives have shown significant cytotoxic effects on various cancer cell lines (e.g., MCF7 and HT29) with IC50 values indicating potent antiproliferative activity .

Table 1: Summary of Biological Activities

Biological ActivityEvidence/Study Reference
Inhibition of Carbonic Anhydrase
Antimicrobial against Mycobacterium tuberculosis
Anticancer activity (MCF7, HT29)
Anticonvulsant properties

Case Studies

  • Antimicrobial Efficacy : A series of pyrrolidine-2,5-dione derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. Among these, several compounds displayed notable inhibition against the enoyl acyl carrier protein reductase (InhA), an essential enzyme in mycobacterial fatty acid biosynthesis .
  • Antitumor Activity : A study involving pyrazoline-substituted pyrrolidine-2,5-dione hybrids revealed that these compounds exhibited remarkable cytotoxicity in vitro. The most effective compound demonstrated significant tumor regression in xenograft models at doses as low as 50 mg/kg, indicating its potential as an antitumor agent .
  • Anticonvulsant Activity : In vivo studies assessed the anticonvulsant properties of various pyrrolidine derivatives. Some compounds showed protective effects in seizure models with effective dosages ranging from 40.87 mg/kg to 114.68 mg/kg .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : The compound displays moderate to high absorption characteristics.
  • Distribution : Its unique structure allows for effective distribution across biological membranes.
  • Metabolism : The introduction of heteroatoms like fluorine may influence metabolic pathways, potentially affecting the compound's efficacy and safety profile.

Properties

IUPAC Name

1-(3-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMFAQLWGRQZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876211
Record name M-FLUORO-N-PHENYLSUCCINIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60693-35-8
Record name M-FLUORO-N-PHENYLSUCCINIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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